molecular formula C24H17BrFN3O2 B2365216 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-14-6

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2365216
CAS No.: 901230-14-6
M. Wt: 478.321
InChI Key: LOOANZGKASXREV-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through a condensation reaction between a substituted aniline and a suitable diketone under acidic or basic conditions.

    Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups can be introduced through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyrazoloquinoline intermediate with arylboronic acids in the presence of a palladium catalyst and a base.

    Methoxylation: The final step involves the introduction of methoxy groups at the 7 and 8 positions of the quinoline ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using methanol and a halide leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromophenyl, fluorophenyl, and dimethoxy groups enhances its potential for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-4-3-5-15(25)10-14)28-29(24(18)19)17-8-6-16(26)7-9-17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOANZGKASXREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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